molecular formula C10H19ClO3S B13492136 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride

Cat. No.: B13492136
M. Wt: 254.77 g/mol
InChI Key: LYNVJNMNHSUKLN-UHFFFAOYSA-N
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Description

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride is a sulfonate ester derivative characterized by a cyclobutyl ether group, a branched methyl substituent, and a sulfonyl chloride functional group. Its molecular formula is C₁₀H₁₇ClO₃S, with a molecular weight of 252.76 g/mol. The compound is typically used in organic synthesis as a reactive intermediate for introducing sulfonate groups into target molecules, particularly in pharmaceutical and agrochemical research. The cyclobutoxy group contributes to steric effects and conformational rigidity, while the sulfonyl chloride moiety enables nucleophilic substitution reactions.

Properties

Molecular Formula

C10H19ClO3S

Molecular Weight

254.77 g/mol

IUPAC Name

5-cyclobutyloxy-3-methylpentane-1-sulfonyl chloride

InChI

InChI=1S/C10H19ClO3S/c1-9(6-8-15(11,12)13)5-7-14-10-3-2-4-10/h9-10H,2-8H2,1H3

InChI Key

LYNVJNMNHSUKLN-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC1CCC1)CCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride typically involves the oxidative conversion of thiol derivatives to sulfonyl chlorides. One common method uses a combination of hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) as reagents . This method is highly efficient, offering excellent yields and short reaction times under mild conditions. Another approach involves the use of N-chlorosuccinimide (NCS) and dilute hydrochloric acid for the oxidation of thiols . Industrial production methods often employ similar oxidative chlorination techniques to ensure high purity and yield.

Chemical Reactions Analysis

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen peroxide, thionyl chloride, N-chlorosuccinimide, and dilute hydrochloric acid. Major products formed from these reactions include sulfonamides and sulfonyl azides .

Scientific Research Applications

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamides and other derivatives. The molecular targets and pathways involved in its reactions include nucleophilic substitution and oxidative chlorination .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally or functionally related sulfonyl chlorides and ether derivatives is essential to contextualize its properties. Below is a generalized comparison based on analogous compounds and chemical principles:

Table 1: Comparison of Key Features

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Reactivity Notes
5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride Cyclobutoxy, sulfonyl chloride C₁₀H₁₇ClO₃S 252.76 High reactivity due to sulfonyl chloride; steric hindrance from cyclobutoxy group
1-Methylcyclopentanol Cyclopentyl, hydroxyl C₆H₁₂O 100.16 Low reactivity; used as solvent or intermediate
2-Fluorobiphenyl Biphenyl, fluorine C₁₂H₉F 172.20 Stable surrogate in analytical chemistry; inert under standard conditions

Key Differences

Reactivity: Sulfonyl chlorides like this compound are far more reactive than alcohols (e.g., 1-methylcyclopentanol) or fluorinated aromatics (e.g., 2-fluorobiphenyl) due to the electrophilic sulfonyl chloride group, which readily undergoes nucleophilic substitution .

Applications : Unlike 2-fluorobiphenyl (used as a surrogate in analytical standards), sulfonyl chlorides are primarily employed in synthesis for sulfonamide or sulfonate ester formation .

Research Findings and Limitations

  • Synthetic Utility : Sulfonyl chlorides are critical in medicinal chemistry for constructing sulfonamide drugs. The cyclobutoxy group may enhance binding affinity in target proteins due to its constrained geometry .
  • Thermal Stability : Cyclic ethers with sulfonyl chloride groups are generally heat-sensitive, requiring low-temperature storage to prevent decomposition.

Critical Notes on Evidence Limitations

References and discuss unrelated compounds (e.g., 2-fluorobiphenyl, 1-methylcyclopentanol), limiting the ability to draw precise comparisons. For authoritative data, consult specialized databases (e.g., SciFinder, Reaxys) or peer-reviewed studies on sulfonyl chloride derivatives.

Biological Activity

5-Cyclobutoxy-3-methylpentane-1-sulfonyl chloride is a sulfonyl chloride compound that has gained attention for its significant biological activity, particularly as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a cyclobutane ring linked to a pentane chain with a sulfonyl chloride functional group (-SO2Cl). This structure enhances its reactivity, particularly in nucleophilic substitution reactions. The molecular formula is C9H15ClO2SC_9H_{15}ClO_2S with a molecular weight of approximately 210.73 g/mol.

PropertyValue
Molecular FormulaC9H15ClO2S
Molecular Weight210.73 g/mol
IUPAC NameThis compound
SMILESC(C(C(C1CCC1)S(=O)(=O)Cl)C)C)

Research indicates that this compound exhibits inhibitory effects on various enzymes, particularly sodium-dependent glucose transporters (SGLTs). These transporters play a crucial role in glucose homeostasis, suggesting that this compound could be beneficial in managing diabetes and related metabolic disorders.

Enzyme Interaction Studies

Studies have shown that the sulfonyl chloride group can form covalent bonds with nucleophilic sites on target enzymes, leading to their inhibition. This mechanism is critical for understanding the compound's potential therapeutic applications.

Biological Activity

The biological activity of this compound has been characterized through various studies:

  • Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on SGLTs, which are essential for glucose absorption in the intestines and kidneys.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity against specific bacterial strains, although further research is needed to establish these effects conclusively.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Enzyme Inhibition : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited SGLT activity in vitro, leading to reduced glucose uptake in cellular models.
  • Antimicrobial Activity Research : Another investigation reported that derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution Reactions : The sulfonyl chloride can be synthesized by reacting cyclobutane derivatives with chlorosulfonic acid.
  • Optimized Conditions for Yield : Industrial methods may utilize specific catalysts and reaction conditions to enhance yield and purity.

Comparison with Similar Compounds

Several compounds share structural similarities with this compound, which can influence their biological activities:

Compound NameStructure FeaturesUnique Properties
Cyclobutanesulfonyl chlorideContains a cyclobutane ringUsed as a reagent for amine derivatization
4-(Difluoromethoxy)benzenesulfonyl chlorideAromatic sulfonyl chlorideExhibits different reactivity patterns
2-Chloro-N-(cyclobutyl)acetamideAcetamide derivativeHas distinct biological activity profiles

The unique combination of the cyclobutane moiety and the pentane chain in this compound may influence its biological activity differently compared to other sulfonyl chlorides.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a controlled synthesis of 5-cyclobutoxy-3-methylpentane-1-sulfonyl chloride?

  • Methodological Answer : Synthesis requires careful optimization of reaction parameters such as temperature, solvent selection, and stoichiometry. For sulfonyl chloride derivatives, chlorination of thiol precursors or sulfonic acids using reagents like PCl₅ or SOCl₂ is common. Solvent polarity (e.g., methylene chloride or acetone mixtures ) impacts reaction kinetics and purity. Controlled copolymerization strategies, as demonstrated in analogous studies (e.g., P(CMDA-DMDAAC)s synthesis ), highlight the importance of stepwise monomer addition to avoid side reactions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm cyclobutoxy and methyl group positioning, and FT-IR to identify sulfonyl chloride stretches (~1370 cm⁻¹ and 1170 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) provides molecular weight confirmation. For impurities, HPLC with UV detection (e.g., 254 nm) in methylene chloride:acetone systems can resolve byproducts.

Advanced Research Questions

Q. How can Design of Experiments (DoE) resolve contradictions in reported reaction yields for sulfonyl chloride derivatives?

  • Methodological Answer : Conflicting yield data often arise from unoptimized variables (e.g., temperature gradients, reagent purity). A DoE approach, as applied in flow-chemistry optimizations for diphenyldiazomethane , systematically tests factors like:

VariableRange TestedImpact on Yield
Temperature0–25°CNonlinear correlation
Stoichiometry (PCl₅)1.0–2.5 eqCritical above 1.8 eq
Solvent Ratio (CH₂Cl₂:Acetone)1:1–3:1Maximizes solubility at 2:1
Statistical modeling (e.g., ANOVA) identifies dominant variables, enabling targeted optimization.

Q. What mechanistic insights explain the instability of this compound under basic conditions?

  • Methodological Answer : Sulfonyl chlorides undergo hydrolysis to sulfonic acids in aqueous media. Cyclobutoxy groups may sterically hinder nucleophilic attack, but basic conditions accelerate degradation via SN2 pathways. Stability studies using kinetic profiling (e.g., monitoring pH-dependent degradation via UV-Vis ) and computational modeling (DFT for transition-state analysis) can elucidate degradation pathways.

Q. How can flow chemistry improve scalability and safety in synthesizing sulfonyl chloride intermediates?

  • Methodological Answer : Continuous-flow systems mitigate exothermic risks and enhance reproducibility. For example, Omura-Sharma-Swern oxidation in flow allows precise control of residence time and temperature. Adapting this to sulfonyl chloride synthesis could involve:

  • Microreactor Design : Teflon-coated reactors to resist Cl₂ corrosion.
  • In-line Analytics : Real-time FT-IR or Raman to monitor conversion.
  • Automated Quenching : Immediate neutralization of excess chlorinating agents.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for cyclobutoxy-containing compounds?

  • Methodological Answer : Variations in NMR chemical shifts (e.g., cyclobutoxy proton splitting) may stem from conformational flexibility or solvent effects. To resolve:

  • Variable Temperature NMR : Assess dynamic ring puckering effects.
  • COSY/NOESY : Confirm spatial proximity of methyl and cyclobutoxy groups.
  • Cross-Validation : Compare with structurally analogous compounds (e.g., 5-heptenoic acid derivatives ).

Methodological Recommendations Table

Research ObjectiveRecommended TechniqueKey ParametersReference
Synthesis OptimizationDoE with response surface methodologyTemperature, stoichiometry, solvent ratio
Stability ProfilingKinetic studies (UV-Vis/pH-stat)pH, ionic strength, temperature
Structural Validation2D NMR (COSY, HSQC)Solvent: CDCl₃ or DMSO-d6

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